

3-Mercapto-N-methylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Mercapto-N-methylpropanamide

Cat. No.: B1582545

[Get Quote](#)

An In-Depth Technical Guide to **3-Mercapto-N-methylpropanamide** for Advanced Research

Authored by: A Senior Application Scientist

Introduction

3-Mercapto-N-methylpropanamide is a bifunctional organic molecule featuring both a thiol (-SH) and an N-methylated amide (-C(O)NHCH₃) group. This unique structural combination imparts a range of chemical properties that make it a molecule of significant interest in various research and development sectors, particularly in medicinal chemistry and materials science. The nucleophilic nature of the thiol group, combined with the hydrogen-bonding capabilities and metabolic stability of the N-methylamide, positions this compound as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety protocols for laboratory professionals.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in any experimental setting. The key identifiers and physicochemical characteristics of **3-Mercapto-N-methylpropanamide** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NOS	[1][2][3]
Molecular Weight	119.19 g/mol	[1][3]
IUPAC Name	N-methyl-3-sulfanylpropanamide	[1]
CAS Number	52334-99-3	[1][2][4][5]
Density	1.04 g/cm ³	[6]
Boiling Point	291.1 °C at 760 mmHg	[6]
Flash Point	129.9 °C	[6]
Synonyms	N-Methyl 3-mercaptopropionamide, Propanamide, 3-mercapto-N-methyl-	[1][2][7]

Synthesis Pathway and Mechanistic Considerations

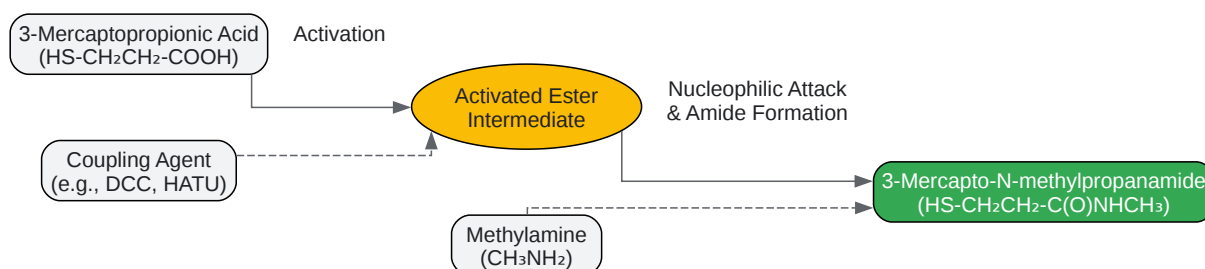
While numerous specific synthetic routes can be envisioned, a common and reliable method for the preparation of **3-Mercapto-N-methylpropanamide** involves the amidation of 3-mercaptopropionic acid. This approach is favored for its high efficiency and the ready availability of starting materials.

Conceptual Synthetic Workflow: Amide Coupling

The core of the synthesis is the formation of an amide bond between the carboxylic acid of 3-mercaptopropionic acid and methylamine. Direct reaction is often slow and inefficient; therefore, the carboxylic acid is typically "activated" first. A common choice for this activation is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Causality of Experimental Choice: The activation step is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. The coupling agent reacts with the carboxyl group

to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of methylamine, leading to the formation of the stable amide bond and displacing the activated leaving group.



[Click to download full resolution via product page](#)

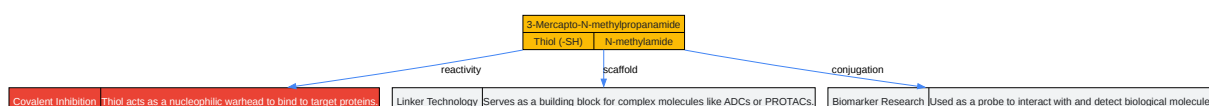
Caption: A conceptual workflow for the synthesis of **3-Mercapto-N-methylpropanamide** via activated amide coupling.

Potential Applications in Drug Discovery and Development

The dual functionality of **3-Mercapto-N-methylpropanamide** makes it a valuable scaffold in medicinal chemistry. The thiol group, in particular, is a key player in various biological interactions.

- **Covalent Inhibitors:** The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues (like cysteine or lysine) on target proteins. This makes the molecule a potential warhead or a fragment for designing targeted covalent inhibitors, a strategy known to improve drug potency and duration of action.
- **Linker Chemistry:** In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are required to connect the active payload to the targeting moiety. The thiol group can be used as an attachment point, often after deprotection, to conjugate with other molecules.

- Biomarker Development: Thiol-containing compounds can be used to probe biological systems, for example, by reacting with specific metabolites or proteins, which can be useful in the development of new biomarkers.[8] Model-Informed Drug Discovery and Development (MID3) approaches can then be used to predict clinical outcomes based on these biomarker responses.[9]



[Click to download full resolution via product page](#)

Caption: Logical relationships illustrating the utility of **3-Mercapto-N-methylpropanamide** in drug development.

Experimental Protocol: Compound Characterization

Following synthesis, it is imperative to validate the structure and assess the purity of the final product. A standard workflow for this process is outlined below. This protocol ensures a self-validating system for product integrity.

Step-by-Step Characterization Workflow

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight of the compound.
 - Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
 - Expected Result: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at $m/z \approx 120.05$, confirming the molecular weight of 119.19 Da.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure and confirm the connectivity of atoms.
 - Procedure: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Acquire ^1H NMR and ^{13}C NMR spectra.
 - Expected Result: The ^1H NMR spectrum should show distinct signals for the N-methyl protons, the two methylene ($-\text{CH}_2-$) groups, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment. ^{13}C NMR will confirm the presence of the four unique carbon atoms.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To assess the purity of the compound.
 - Procedure: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient). Inject a known concentration of the sample and monitor the elution profile using a UV detector.
 - Expected Result: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).^{[2][3][4]}

Safety and Handling

3-Mercapto-N-methylpropanamide is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.

GHS Hazard Classification

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H301	Toxic if swallowed	[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[\[10\]](#)
- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[\[10\]](#)
 - Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, reducing agents, and oxidizing agents.[\[10\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[\[10\]](#)

Conclusion

3-Mercapto-N-methylpropanamide is a chemically versatile molecule with significant potential as a building block in advanced chemical synthesis, particularly within the pharmaceutical and materials science industries. Its defined physicochemical properties, straightforward synthetic accessibility, and potent functional groups provide a solid foundation for its use in creating novel covalent inhibitors, complex molecular conjugates, and research probes. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Mercapto-N-methylpropanamide | C₄H₉NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrce [chemsrc.com]
- 3. 3-Mercapto-N-methylpropanamide , 95% , 52334-99-3 - CookeChem [cookechem.com]
- 4. 3-Mercapto-N-methylpropanamide | CymitQuimica [cymitquimica.com]
- 5. 3-Mercapto-N-methylpropanamide,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Good Practices in Model-Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Mercapto-N-methylpropanamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582545#3-mercapto-n-methylpropanamide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com